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molecular formula C8H7BrFNO B8703864 2-Bromo-4-fluoro-6-methylbenzamide

2-Bromo-4-fluoro-6-methylbenzamide

Cat. No. B8703864
M. Wt: 232.05 g/mol
InChI Key: UZHCHLVKCNNMNF-UHFFFAOYSA-N
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Patent
US08765972B2

Procedure details

2-Bromo-4-fluoro-6-methylbenzamide (0.9 g, 3.9 mmol) was dissolved in 75% aqueous sulfuric acid (4 mL) at 80° C. sodium nitrite (0.5 g, 7.2 mmol) was carefully added in small portions during 1 hour. At the end of addition a persistent color of nitrogen dioxide appeared. The reaction mixture was chilled to 20° C. and cold water (15 mL) was added to the reaction mixture. The product was extracted with ethyl acetate (6×2 mL). The organic phase was washed with water (4×2 mL), brine (2×2 mL), dried with sodium sulfate, filtered and concentrated to give 0.879 g (97%) of pure acid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4](N)=[O:5].N([O-])=[O:14].[Na+].[N+]([O-])=O.O>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([OH:14])=[O:5] |f:1.2,^1:16|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC1=C(C(=O)N)C(=CC(=C1)F)C
Name
Quantity
0.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)[O-]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was carefully added in small portions during 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (6×2 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (4×2 mL), brine (2×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C(=CC(=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.879 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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